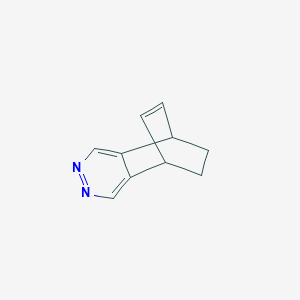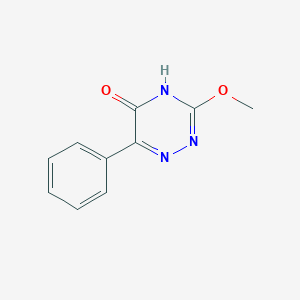![molecular formula C12H14N2O4 B12908766 Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine is a heterocyclic compound that features a unique structure combining an isoxazole ring with a nitro group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine typically involves [3+2] cycloaddition reactions. One common method involves the reaction of nitrile oxides with alkenes or alkynes under mild conditions to form the isoxazole ring . The nitro group can be introduced through nitration reactions using reagents such as nitric acid or nitrogen dioxide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The phenyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
4-nitro-3-phenylisoxazole: Shares the isoxazole ring and nitro group but lacks the hexahydro structure.
3-nitro-4-hydroxyisoxazoline: Similar nitro group but different ring structure.
Uniqueness
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine is unique due to its hexahydroisoxazolo ring, which provides distinct chemical and physical properties compared to other nitroisoxazole derivatives.
Propiedades
Fórmula molecular |
C12H14N2O4 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
(2R,3aR)-3a-nitro-2-phenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine |
InChI |
InChI=1S/C12H14N2O4/c15-13(16)12-7-4-8-17-14(12)18-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-,12+/m1/s1 |
Clave InChI |
WMICEKSBWQRKKM-NEPJUHHUSA-N |
SMILES isomérico |
C1C[C@]2(C[C@@H](ON2OC1)C3=CC=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1CC2(CC(ON2OC1)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




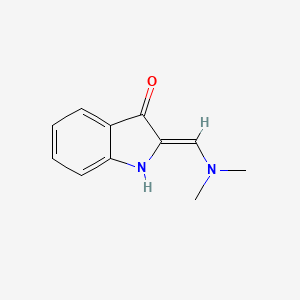
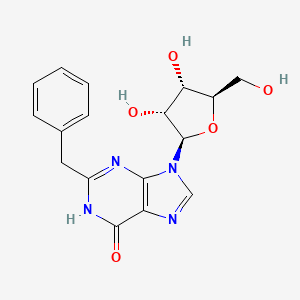
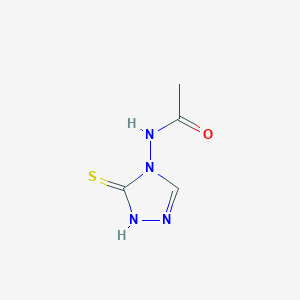
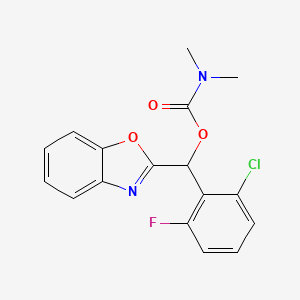
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
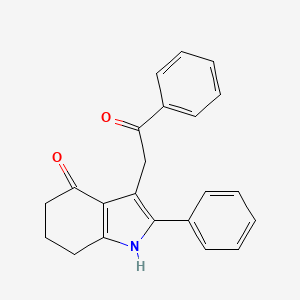
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)

![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)
